7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine
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Overview
Description
7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a quinazoline core. Quinazoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of action
Quinazoline derivatives have been found to interact with a variety of biological targets. They have shown significant biological activities, including anti-cancer , anti-inflammation , anti-bacterial , analgesia , anti-virus , and many others . The specific targets can vary depending on the exact structure of the quinazoline derivative.
Mode of action
The mode of action of quinazoline derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some quinazoline derivatives have been found to inhibit α-glucosidase .
Result of action
The result of the action of quinazoline derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some quinazoline derivatives have shown anti-cancer , anti-inflammation , and anti-bacterial activities.
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa .
Cellular Effects
7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine may have significant effects on cellular processes. Quinazoline derivatives have been reported to exhibit antimicrobial activity, suggesting that they may influence cell function
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
The synthesis of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting with the preparation of the quinazoline core. Common synthetic routes include:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to increase the solubility of reactants in different phases, thereby improving the reaction efficiency.
Chemical Reactions Analysis
7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Scientific Research Applications
7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Comparison with Similar Compounds
7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine can be compared with other quinazoline derivatives, such as:
Quinoxalino[2,1-b]quinazolin-12-ones: These compounds also exhibit significant biological activities, including as inhibitors of the main protease of SARS-CoV-2.
Pyrazolo[1,5-a]quinazolin-5(4H)-ones: These derivatives are known for their antimicrobial and anticancer properties.
2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives: These compounds have been investigated for their bioactivities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and a wide range of biological activities.
Properties
IUPAC Name |
7,8-dimethoxytetrazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c1-17-7-3-5-6(4-8(7)18-2)16-10(12-9(5)11)13-14-15-16/h3-4H,1-2H3,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOSJTUOVJBYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC3=NN=NN23)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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